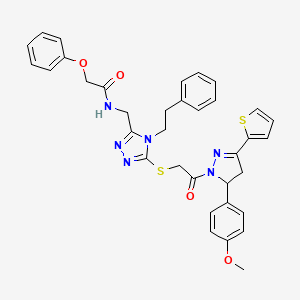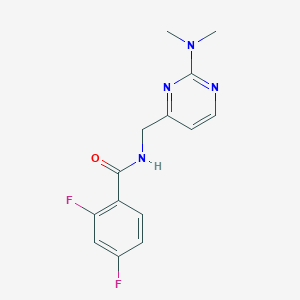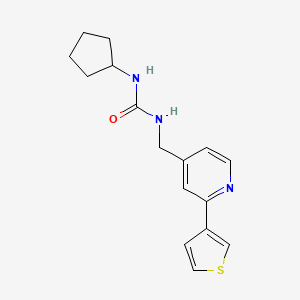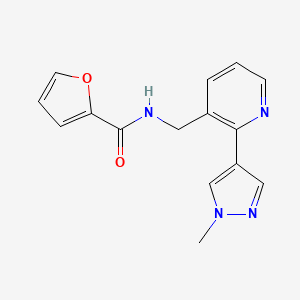![molecular formula C14H21N5O2 B2453828 Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate CAS No. 860783-94-4](/img/structure/B2453828.png)
Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate” is a compound with the linear formula C14H21N5O2 . It is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds, which have been identified as potential SARS-CoV-2 Main protease inhibitors .
Synthesis Analysis
The synthesis of similar compounds, 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, has been achieved through one-step procedures. These involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of heterocyclic compounds. Specifically, it can be used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo [1,5- a ]pyridines from enaminonitriles . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Antitumor Applications
Polycyclic systems containing [1,2,4]triazolo [1,5- a ]-pyrimidine moiety, which is present in the compound, are reported to have antitumor properties . This makes it a potential candidate for cancer treatment research.
Neurological Disorder Treatment
Compounds with the [1,2,4]triazolo [1,5- a ]-pyrimidine moiety can be used for the treatment of neurological disorders like Alzheimer’s disease and insomnia . This opens up possibilities for the compound to be used in neurological research.
Parasitic Disease Treatment
Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites . This suggests that the compound could potentially be used in the development of antiparasitic drugs.
Cardiovascular Disease Treatment
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . The compound could potentially be used in research related to these diseases.
Calcium Channel Modulation
Compounds with the [1,2,4]triazolo [1,5- a ]-pyrimidine moiety can act as calcium channel modulators . This suggests that the compound could be used in research related to the regulation of calcium channels, which play crucial roles in various physiological processes.
Corticotropin-Releasing Factor 1 Receptor Antagonism
The [1,2,4]triazolo [1,5- a ]-pyrimidine moiety can act as corticotropin-releasing factor 1 receptor antagonists . This suggests potential applications of the compound in endocrinology research.
Material Science Applications
Compounds with the [1,2,4]triazolo [1,5- a ]-pyrimidine moiety also have various applications in the material sciences fields . This suggests that the compound could be used in the development of new materials.
Mécanisme D'action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
For instance, some derivatives have been found to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to interact with several biochemical pathways, depending on their specific biological activities .
Pharmacokinetics
For instance, a related compound, [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is soluble in dimethylformamide and methanol, slightly soluble in ethyl acetate and dichloromethane, and insoluble in petroleum ether .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to display moderate antiproliferative activities against various cancer cells .
Orientations Futures
The future directions for research on “Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate” and related compounds could involve further exploration of their potential as SARS-CoV-2 Main protease inhibitors . Additionally, the development of more efficient synthesis methods could be a valuable area of study .
Propriétés
IUPAC Name |
methyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-3-4-5-6-7-10(12(20)21-2)11-8-9-16-14-17-13(15)18-19(11)14/h8-10H,3-7H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLFBADQMXEABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=CC=NC2=NC(=NN12)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide](/img/structure/B2453745.png)
![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2453746.png)


![N-(2-methoxyethyl)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2453753.png)


![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2453756.png)


![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2453765.png)

![8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2453767.png)
